molecular formula C19H12FN3O2 B251713 2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide

2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide

Cat. No. B251713
M. Wt: 333.3 g/mol
InChI Key: BQQMZKVQOJEQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide, also known as FPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development.

Mechanism of Action

2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide exerts its pharmacological effects through the inhibition of various enzymes and receptors. For example, it has been found to inhibit protein kinase C by binding to its catalytic domain, which leads to the suppression of its downstream signaling pathways. Additionally, 2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide has been shown to inhibit glycogen synthase kinase 3β by binding to its ATP-binding pocket, which results in the downregulation of its downstream signaling pathways.
Biochemical and Physiological Effects:
2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide in lab experiments is its ability to selectively target specific enzymes and receptors, which allows for the investigation of their roles in various biological processes. Additionally, 2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide has been found to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of using 2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide in lab experiments is its relatively high cost and limited availability.

Future Directions

There are several future directions for the use of 2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide in scientific research. One potential area of application is in the development of novel anticancer drugs, as 2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide has been found to exhibit potent anticancer properties. Additionally, 2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its neuroprotective effects. Further research is needed to fully understand the mechanisms of action of 2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide and its potential applications in drug discovery and development.

Synthesis Methods

2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide can be synthesized using a multi-step reaction process that involves the condensation of 2-aminopyridine with benzoxazole-5-carboxylic acid, followed by the introduction of a fluorine atom at the 2-position of the pyridine ring. The final step involves the coupling of the resulting intermediate with benzoyl chloride to form 2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide.

Scientific Research Applications

2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against a variety of enzymes and receptors, including but not limited to, protein kinase C, glycogen synthase kinase 3β, and histone deacetylases. 2-Fluoro-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide has also been shown to have potential anticancer and neuroprotective properties.

properties

Molecular Formula

C19H12FN3O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-fluoro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C19H12FN3O2/c20-15-6-2-1-5-14(15)18(24)22-13-7-8-17-16(10-13)23-19(25-17)12-4-3-9-21-11-12/h1-11H,(H,22,24)

InChI Key

BQQMZKVQOJEQQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)F

Origin of Product

United States

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